4,5,6,7-Tetrahydrothiazolo[4,5-c]pyridine hydrochloride
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Description
4,5,6,7-Tetrahydrothiazolo[4,5-c]pyridine hydrochloride is a chemical compound . It is also known as MTCP . It is a useful research chemical that is used in the preparation of thiazolopyridine and tetrahydrothiazolopyridine derivatives .
Molecular Structure Analysis
The molecular formula of 4,5,6,7-Tetrahydrothiazolo[4,5-c]pyridine hydrochloride is C8H10N2O2S·HCl . Its molecular weight is 234.70 .Physical And Chemical Properties Analysis
4,5,6,7-Tetrahydrothiazolo[4,5-c]pyridine hydrochloride is a solid at 20 degrees Celsius . It appears as a light orange to yellow to green powder or crystal .Scientific Research Applications
- Explanation : These derivatives have potential antithrombotic properties, which means they may help prevent blood clot formation. Antithrombotics are crucial in managing cardiovascular diseases and preventing thromboembolic events .
- Explanation : These derivatives exhibit diverse biological activities and are investigated for their potential as drugs, including antiviral, antibacterial, and anticancer agents. The unique thiazolopyridine scaffold contributes to their pharmacological properties .
- Explanation : These compounds were evaluated for their inhibitory activities against factor Xa, an enzyme involved in blood clotting. Factor Xa inhibitors are used clinically as anticoagulants and have applications in preventing thromboembolic events .
Antithrombotics
Thiazolopyridine Derivatives
Factor Xa Inhibitors
properties
IUPAC Name |
4,5,6,7-tetrahydro-[1,3]thiazolo[4,5-c]pyridine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2S.ClH/c1-2-7-3-5-6(1)9-4-8-5;/h4,7H,1-3H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUEKGQKXXRSKON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1SC=N2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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